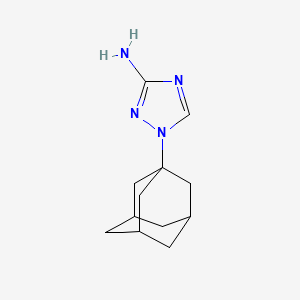

1-((3s,5s,7s)-金刚烷-1-基)-1H-1,2,4-三唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

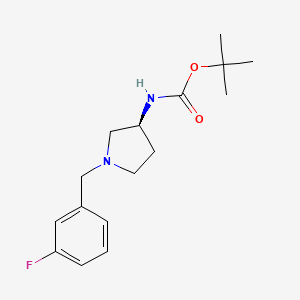

The compound "1-((3s,5s,7s)-adamantan-1-yl)-1H-1,2,4-triazol-3-amine" is a derivative of adamantane, which is a diamondoid, or a cage-like, three-dimensional hydrocarbon. Adamantane derivatives are known for their conformational rigidity and lipophilicity, which make them interesting candidates for drug development due to their potential biological activity and stability .

Synthesis Analysis

The synthesis of adamantane derivatives often involves the use of high-acid systems such as AdOH–HClO4 and AdOH–H2SO4, which facilitate the adamantylation of various heterocycles, including triazoles . Additionally, the decarboxylation of adamantane-oxazolidine-2-one using triflic acid or aluminum triflate has been developed as a one-step procedure to access a variety of chiral amines and heterocycles . The synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids has also been reported, which can serve as intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure and electronic properties of adamantane derivatives have been extensively studied using various spectroscopic methods and theoretical calculations. For instance, the crystal structures of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have been determined, revealing the orientation of the amino group and the nature of intra- and intermolecular interactions . Similarly, the molecular structure of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine has been investigated, with a focus on its dimeric structure and intermolecular hydrogen bond geometry .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, including alkylation, etherification, and quaternization, to yield a wide range of functionalized compounds . The reactivity of these compounds is influenced by their rigid structure and the presence of functional groups that can participate in different types of chemical bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives, such as melting points, dipole moments, polarizability, and hyperpolarizability, have been characterized to understand their potential applications in drug development and materials science . The HOMO and LUMO analysis, molecular electrostatic potential, and NBO analysis provide insights into the charge transfer, stability, and reactivity of these molecules .

Relevant Case Studies

Several studies have explored the biological activity of adamantane derivatives. For example, some compounds have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans . Additionally, molecular docking studies have been conducted to investigate the interactions of adamantane derivatives with various biological targets, such as cortisone reductase and BRCA2, which are relevant to chemotherapeutic and anti-inflammatory applications .

科学研究应用

金属配合物中的合成和表征

1-((3s,5s,7s)-金刚烷-1-基)-1H-1,2,4-三唑-3-胺已被用于金属配合物的合成和表征。研究表明,它在与具有生物学意义的金属(如 MgII、CaII、CrII、MnII、FeII、FeIII、CoII、NiII、CuII、ZnII 和 CdII)形成配合物中发挥作用。这些配合物使用光谱技术进行合成和表征,突出了该化合物在生化应用中的潜力 (Sultana, Arayne, Haider, & Shahnaz, 2014)。

抗病毒和抗炎潜力

该化合物已因其作为抗炎剂的潜力而受到研究。对其分子结构、电子性质和振动光谱的研究表明,它作为抗炎剂具有潜在的功效。这包括对其分子性质和反应性描述符的详细分析 (Al-Tamimi 等人,2014)。

在新型药物合成中的应用

已经对使用 1-((3s,5s,7s)-金刚烷-1-基)-1H-1,2,4-三唑-3-胺合成新型化合物进行了研究。这包括酯和其他衍生物的开发,展示了其在制造具有生物活性的物质和潜在药物方面的多功能性 (Odyntsova, 2017)。

结构和振动分析

已经对含有 1-((3s,5s,7s)-金刚烷-1-基)-1H-1,2,4-三唑-3-胺的化合物的结构和振动特性进行了研究。这些分析包括光谱研究,提供了对该化合物性质及其在药物化学中的潜在应用的见解 (Shundalau 等人,2019)。

非共价相互作用分析

已经使用晶体学和 QTAIM 分析对该化合物的衍生物中的非共价相互作用的性质进行了研究。这项研究有助于了解这些化合物的分子相互作用和稳定性,这对它们的潜在药用应用至关重要 (El-Emam 等人,2020)。

属性

IUPAC Name |

1-(1-adamantyl)-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c13-11-14-7-16(15-11)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUZHJQHCKDJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=NC(=N4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3s,5s,7s)-adamantan-1-yl)-1H-1,2,4-triazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)

![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529516.png)

![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)

![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)